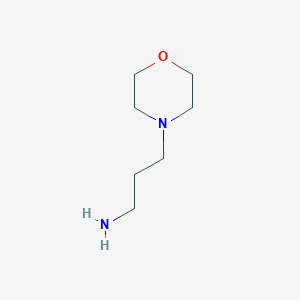
N-(3-Aminopropyl)morpholine
Cat. No. B057628
Key on ui cas rn:
123-00-2
M. Wt: 144.21 g/mol
InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05424451
Procedure details


Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 3-morpholinylpropylphthalimide (219 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.

Name
3-morpholinylpropylphthalimide
Quantity
219 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1]N.[N:3]1([CH2:9][CH2:10][CH2:11]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[N:3]1([CH2:9][CH2:10][CH2:11][NH2:1])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction times and process as per Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCOCC1)CCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
